Eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3), also known as ED-71, is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol) [, ]. It was developed by Chugai Pharmaceutical Co., Ltd. (Tokyo, Japan) as a potential treatment for osteoporosis [, , ]. Eldecalcitol is characterized by its high stability in the circulation and peripheral tissues, and its strong activity in increasing bone mass in osteoporotic patients [].
Eldecalcitol was initially synthesized using a linear approach, requiring a 27-step process with a low overall yield []. A more efficient convergent approach was later developed based on the Trost coupling reaction []. This method involves coupling an A-ring fragment (ene-yne part) with a C/D-ring fragment (bromomethylene part) to produce the triene system of eldecalcitol [].
Eldecalcitol's unique structural modification, the 2β-hydroxypropyloxy group, contributes to its enhanced stability in the circulation and peripheral tissues [, ]. This modification also influences its interactions with DBP and CYP24A1, ultimately impacting its pharmacokinetic profile and biological activity [, ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: